1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone
Overview
Description
1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, a methoxy group, and a trifluoromethyl group attached to a pyridinone ring
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 3-methoxypyridine, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups.
Scientific Research Applications
1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-4-piperidinylmethanol: This compound shares the chlorobenzyl group but differs in the presence of a piperidinyl group instead of a pyridinone ring.
1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide: This compound has a similar chlorobenzyl group but features a pyrazole ring and a carbohydrazide group.
1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo(3,4-D)pyrimidine: This compound also contains a chlorobenzyl group but includes a pyrazolo-pyrimidine ring system.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methoxy-5-(trifluoromethyl)pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2/c1-21-12-6-10(14(16,17)18)8-19(13(12)20)7-9-2-4-11(15)5-3-9/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEIDKOETNDYIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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